Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with various substituents, making it a molecule of interest in organic chemistry and medicinal chemistry research.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-7-22-19(21)17-15-12-14(23-11-10-13(2)3)8-9-16(15)24-18(17)20(4,5)6/h8-10,12H,7,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVAAFRDXWKYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The 3-methylbut-2-en-1-yl group can be attached to the benzofuran core through an etherification reaction using an appropriate alkyl halide and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether functional groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Corresponding substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Pathways: Influencing cellular signaling pathways that regulate various biological functions.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-tert-Butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyl group instead of an ether group.
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Biological Activity
Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure contributes to its interaction with biological systems and influences its pharmacological effects.
Antioxidant Activity
Research indicates that compounds structurally related to benzofurans exhibit significant antioxidant properties. These activities are often measured using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and DPPH radical scavenging tests. This compound has demonstrated promising antioxidant potential, suggesting its role in mitigating oxidative stress-related diseases.
Neuroprotective Effects
In studies involving neurodegenerative models, derivatives of benzofuran have shown neuroprotective effects against amyloid-beta (Aβ) toxicity. For instance, compounds similar to this compound have been reported to reduce Aβ-induced cytotoxicity in neuronal cell lines, indicating potential applications in Alzheimer's disease treatment .
Molecular Interactions
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress pathways.
- Receptor Binding : It shows affinity for neurotransmitter receptors, which could explain its neuroprotective effects.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.
| Compound | ORAC Value (μmol TE/g) | DPPH Scavenging Activity (%) |
|---|---|---|
| Ethyl 2-tert-butyl... | 150 ± 10 | 75 ± 5 |
| Control (Vitamin C) | 200 ± 15 | 85 ± 7 |
Neuroprotection Against Aβ Toxicity
In a neurotoxicity model using mouse hippocampal neurons, this compound demonstrated significant protective effects against Aβ-induced cytotoxicity. The study found that treatment with the compound resulted in a marked increase in cell viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 ± 5 |
| Ethyl 2-tert-butyl... | 70 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
